molecular formula C11H16O3 B12899671 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran CAS No. 91706-73-9

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran

Cat. No.: B12899671
CAS No.: 91706-73-9
M. Wt: 196.24 g/mol
InChI Key: RFRCCFISCVAVIR-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is an organic compound with a unique structure that includes a furan ring substituted with a but-3-yn-1-yl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the but-3-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

    Reduction: Conversion of the alkyne group to an alkane.

    Substitution: Introduction of various nucleophiles, leading to substituted furan derivatives.

Scientific Research Applications

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

91706-73-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-but-3-ynyl-2,5-dimethoxy-5-methylfuran

InChI

InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3

InChI Key

RFRCCFISCVAVIR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(O1)(CCC#C)OC)OC

Origin of Product

United States

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